![molecular formula C19H16O B14220622 1,1'-{3-[(But-2-yn-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene CAS No. 827605-93-6](/img/structure/B14220622.png)
1,1'-{3-[(But-2-yn-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Butynyloxy)-3,3-diphenyl-1-propyne is an organic compound characterized by the presence of a butynyloxy group attached to a diphenylpropyne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butynyloxy)-3,3-diphenyl-1-propyne typically involves the reaction of 2-butynyloxy compounds with diphenylpropyne derivatives. One common method includes the reaction of 2-hydroxyacetophenone with a 2-halobutyne, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial applications.
化学反应分析
Types of Reactions
3-(2-Butynyloxy)-3,3-diphenyl-1-propyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The butynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
科学研究应用
3-(2-Butynyloxy)-3,3-diphenyl-1-propyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, including polymer synthesis and catalysis
作用机制
The mechanism of action of 3-(2-Butynyloxy)-3,3-diphenyl-1-propyne involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
N-(4-(t-amino)-2-butynyloxy) phthalimides: These compounds show similar activity to harmaline and are studied for their pharmacological effects.
1-(2-Butyn-1-yloxy)-3-chloro-2-propanol: This compound is another example of a butynyloxy derivative with distinct chemical properties.
Uniqueness
3-(2-Butynyloxy)-3,3-diphenyl-1-propyne is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. Its diphenylpropyne backbone and butynyloxy group make it a versatile compound in synthetic chemistry and medicinal research.
属性
CAS 编号 |
827605-93-6 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC 名称 |
(1-but-2-ynoxy-1-phenylprop-2-ynyl)benzene |
InChI |
InChI=1S/C19H16O/c1-3-5-16-20-19(4-2,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h2,6-15H,16H2,1H3 |
InChI 键 |
JRCUZNRFJBIVBL-UHFFFAOYSA-N |
规范 SMILES |
CC#CCOC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


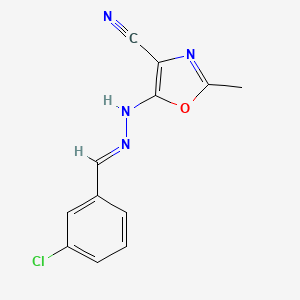
![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)
![1-[(3-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14220553.png)

![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)
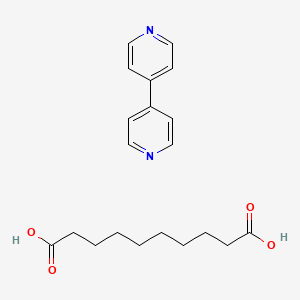
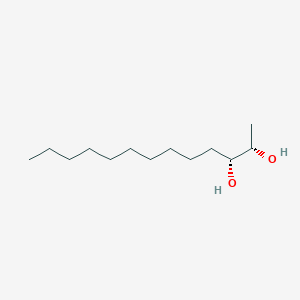
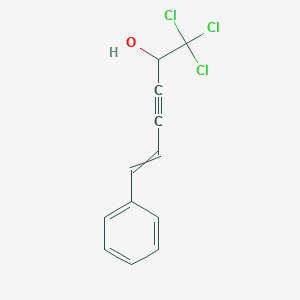
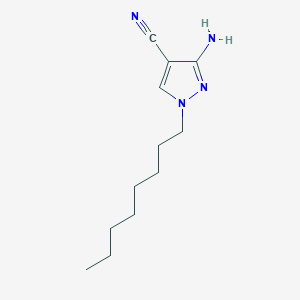
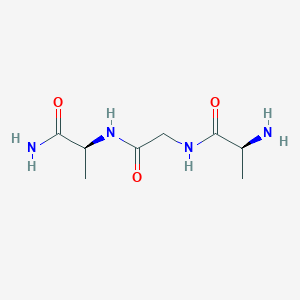
![2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B14220613.png)
![1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14220616.png)
![[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14220617.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro-](/img/structure/B14220626.png)
